molecular formula C10H12N2O3S B1421455 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide CAS No. 1340487-11-7

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

Cat. No.: B1421455
CAS No.: 1340487-11-7
M. Wt: 240.28 g/mol
InChI Key: PHTUQQIOXGXIQN-UHFFFAOYSA-N
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Description

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a chemical compound with the molecular formula C10H12N2O3S . It is a compound of interest in the field of chemistry and may have potential applications in various areas.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string C1CC2=C(C=CC(=C2)S(=O)(=O)N)NC(=O)C1 . This representation can be used to generate a 3D conformer for further analysis.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.28 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass are 240.05686342 g/mol . The topological polar surface area is 97.6 Ų . The compound has a complexity of 374 .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Approaches : The compound is synthesized through various chemical processes. For example, Z. Can (2012) described a synthesis method starting from 5-chloro-2-nitrobenzoic acid, resulting in a yield of about 71% (Can, 2012). Booker‐Milburn et al. (1997) also discussed different synthesis pathways for related compounds (Booker‐Milburn et al., 1997).
  • Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand their molecular configurations. For instance, Tewes et al. (2016) performed crystal structure analysis on similar compounds to determine the relative configuration of certain groups (Tewes et al., 2016).

Potential Therapeutic Applications

  • Muscarinic Receptor Antagonists : Bradshaw et al. (2008) explored tetrahydro-[1H]-2-benzazepin-4-ones as potentially selective muscarinic (M(3)) receptor antagonists. The synthesized compounds displayed notable antagonism for M(3) receptors, indicating potential therapeutic applications (Bradshaw et al., 2008).
  • 5-HT2C Receptor Agonists : Fish et al. (2009) reported that 7-sulfonamido-3-benzazepines act as potent 5-HT(2C) receptor agonists. These compounds showed promise in activating these receptors, which could be significant for treating certain neurological conditions (Fish et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide Compounds with similar structures have been found to bind to vasopressin receptors (v1ar and v2r) .

Mode of Action

The exact mode of action of This compound Similar compounds have been shown to inhibit the contraction of aortic rings in a concentration-dependent manner .

Biochemical Pathways

The specific biochemical pathways affected by This compound Compounds with similar structures have been found to affect the vasopressin receptors (v1ar and v2r), which could potentially influence various downstream effects .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to function as antagonists on both v1ar and v2r .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the physical state of similar compounds is solid and they are typically stored at room temperature .

Properties

IUPAC Name

2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c11-16(14,15)8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTUQQIOXGXIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)N)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340487-11-7
Record name 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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